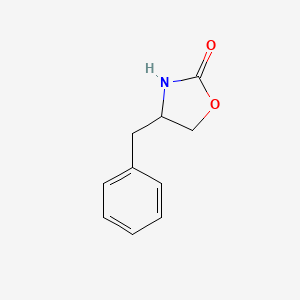

4-benzyloxazolidin-2-one

概述

描述

4-Benzyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a benzyl group attached to the nitrogen atom. This compound is widely used in organic synthesis, particularly as a chiral auxiliary in stereoselective transformations.

准备方法

Synthetic Routes and Reaction Conditions: 4-Benzyloxazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of benzylamine with ethyl chloroformate, followed by cyclization to form the oxazolidinone ring. Another method includes the use of benzyl isocyanate and ethylene glycol, which undergoes a cyclization reaction to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process .

化学反应分析

Types of Reactions: 4-Benzyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with different substituents, while reduction can produce various amine derivatives .

科学研究应用

Applications Overview

- Chiral Auxiliary in Asymmetric Synthesis

- Synthesis of Bioactive Compounds

- Antimicrobial Applications

- Material Science

Data Table: Key Applications

Case Study 1: Synthesis of (S)-Equol

In a study focusing on the synthesis of (S)-equol, this compound was employed as a chiral auxiliary to achieve high enantioselectivity. The process demonstrated an efficient route to obtain this important phytoestrogen, highlighting the utility of oxazolidinones in medicinal chemistry .

Case Study 2: Antimicrobial Activity

Research conducted on various oxazolidinone derivatives revealed that modifications to the this compound structure could enhance antimicrobial activity against Mycobacterium tuberculosis. The study emphasized structure-activity relationships that could lead to novel therapeutic agents .

Case Study 3: Polymer-Supported Chiral Auxiliaries

A recent thesis explored the development of recyclable chiral auxiliaries based on oxazolidinones, including this compound. This research aimed to improve sustainability in asymmetric synthesis while maintaining high levels of enantioselectivity and efficiency .

作用机制

The mechanism of action of 4-benzyloxazolidin-2-one primarily involves its role as a chiral auxiliary. It facilitates stereoselective transformations by providing a chiral environment that influences the outcome of the reaction. The compound interacts with various molecular targets, including enzymes and receptors, to exert its effects .

相似化合物的比较

4-Phenyl-2-oxazolidinone: Similar in structure but with a phenyl group instead of a benzyl group.

4-Isopropyl-2-oxazolidinone: Contains an isopropyl group, offering different steric and electronic properties.

4-Methyl-5-phenyl-2-oxazolidinone: Features both methyl and phenyl groups, providing unique reactivity.

Uniqueness: 4-Benzyloxazolidin-2-one is unique due to its benzyl group, which imparts specific steric and electronic effects that influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable as a chiral auxiliary in asymmetric synthesis .

生物活性

4-Benzyloxazolidin-2-one, a member of the oxazolidinone class, is a heterocyclic compound characterized by its five-membered ring structure containing both nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent.

- Molecular Formula : C₁₅H₁₉NO₃

- Molecular Weight : 261.32 g/mol

- CAS Number : 104266-90-2

The presence of a benzyl group and a 3-methylbutanoyl moiety contributes to its unique chemical properties and biological activities. The oxazolidinone structure is known to inhibit bacterial protein synthesis, making it a candidate for further development in antibiotic therapies.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action primarily involves the inhibition of bacterial protein synthesis by binding to the ribosomal RNA of the bacterial ribosome.

Case Study: Inhibition of Staphylococcus aureus

A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, a common Gram-positive pathogen. The Minimum Inhibitory Concentration (MIC) was determined to be 16 µg/mL, indicating potent antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 32 |

| Streptococcus pneumoniae | 64 |

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, although further investigation is required to confirm these effects and elucidate the underlying mechanisms.

The primary mechanism by which this compound exerts its antibacterial effects involves:

- Binding to the 50S ribosomal subunit : This interaction prevents the formation of functional ribosomes, thereby inhibiting protein synthesis.

- Disruption of peptidyl transferase activity : This leads to an inability of bacteria to synthesize proteins necessary for growth and replication.

Synthetic Approaches

The synthesis of this compound typically involves several steps, including:

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-benzyloxazolidin-2-one, and what reaction conditions are critical for high yields?

- Methodological Answer : The compound is typically synthesized via acylation of (S)-4-benzyl-2-oxazolidinone with acyl chlorides (e.g., phenylacetyl chloride) under anhydrous conditions using a base like triethylamine. Strict moisture control is essential to prevent hydrolysis of intermediates. Purification often involves column chromatography or recrystallization .

- Key Data :

- Reagents : Triethylamine (base), phenylacetyl chloride (acylating agent).

- Yield Optimization : Reaction temperatures between 0–25°C and inert atmospheres (N₂/Ar) improve yields to >80% .

Q. How can researchers confirm the stereochemical purity of this compound derivatives?

- Methodological Answer : Use chiral HPLC or polarimetry to assess enantiomeric excess. X-ray crystallography (e.g., as in for fluorinated analogues) provides definitive stereochemical assignments. NMR analysis of diastereomeric derivatives (e.g., using Mosher’s esters) can also resolve ambiguities .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a chiral auxiliary in asymmetric synthesis, such as Evans aldol reactions () and Diels-Alder cyclizations (). Its derivatives are intermediates in synthesizing bioactive molecules, including antimicrobial agents and enzyme inhibitors .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during the synthesis of enantiopure this compound derivatives?

- Methodological Answer : Racemization is mitigated by:

- Using mild bases (e.g., NaHMDS) at low temperatures (−78°C).

- Avoiding prolonged exposure to protic solvents or acidic conditions.

Kinetic studies (e.g., monitoring via TLC/HPLC) help identify critical stability thresholds .

Q. What strategies resolve contradictions in reported biological activity data for oxazolidinone derivatives?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). Analyze structural variations (e.g., substituent effects on the benzyl group) and purity (>95% by LC-MS). Computational docking studies (e.g., molecular dynamics) can rationalize discrepancies .

Q. How does the choice of oxidizing/reducing agents impact the functionalization of this compound?

- Methodological Answer :

- Oxidation : KMnO₄ selectively oxidizes allylic positions, while CrO₃ may over-oxidize sensitive groups.

- Reduction : LiAlH₄ reduces esters to alcohols, whereas NaBH₄ is selective for ketones.

Monitoring via IR spectroscopy (C=O/C-O stretches) ensures reaction fidelity .

Q. What are the challenges in scaling up asymmetric syntheses using this compound as a chiral auxiliary?

- Methodological Answer : Key issues include:

- Cost-efficient recovery of the auxiliary (e.g., fluorous-phase separation in ).

- Minimizing solvent waste via flow chemistry.

- Ensuring batch-to-batch consistency in enantioselectivity using DOE (Design of Experiments) .

Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound derivatives without FDA-approved drug status?

- Methodological Answer : Focus on biochemical targets (e.g., enzyme inhibition assays for kinases or proteases) using purified proteins. For cellular assays, use immortalized cell lines (e.g., HEK293) and include cytotoxicity controls (MTT assay). Always comply with ethical guidelines for non-therapeutic compounds .

属性

IUPAC Name |

4-benzyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOFMLDBXPDXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339895 | |

| Record name | 4-Benzyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40217-17-2 | |

| Record name | 4-Benzyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyl-2-oxazolidinone, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNE43KJ2MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。